molecular formula C16H22N2O3 B12304130 Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- CAS No. 91453-14-4

Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]-

Cat. No.: B12304130
CAS No.: 91453-14-4
M. Wt: 290.36 g/mol
InChI Key: ALAZLSDACNWZOI-UHFFFAOYSA-N
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Description

Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]-: is a chemical compound known for its unique structure and properties. It is typically a white to pale yellow solid at room temperature and is soluble in various organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazirine ring and its subsequent attachment to the phenoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is utilized for photoaffinity labeling, a technique used to study protein interactions and functions. The diazirine group can form covalent bonds with nearby biomolecules upon exposure to UV light, allowing researchers to identify and characterize protein binding sites .

Medicine: Its ability to form stable covalent bonds with target molecules makes it a valuable tool for designing drugs with specific binding properties .

Industry: In industrial applications, Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- is used in the development of new materials and coatings. Its unique chemical properties can enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- involves the formation of covalent bonds with target molecules. The diazirine group is highly reactive and can form stable bonds upon activation by UV light. This allows the compound to interact with specific molecular targets, such as proteins or nucleic acids, and modulate their function .

Comparison with Similar Compounds

Uniqueness: Nonanoic acid, 9-[3-(3H-diazirin-3-yl)phenoxy]- is unique due to the presence of both the diazirine and phenoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .

Properties

CAS No.

91453-14-4

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

9-[3-(3H-diazirin-3-yl)phenoxy]nonanoic acid

InChI

InChI=1S/C16H22N2O3/c19-15(20)10-5-3-1-2-4-6-11-21-14-9-7-8-13(12-14)16-17-18-16/h7-9,12,16H,1-6,10-11H2,(H,19,20)

InChI Key

ALAZLSDACNWZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCCCC(=O)O)C2N=N2

Origin of Product

United States

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